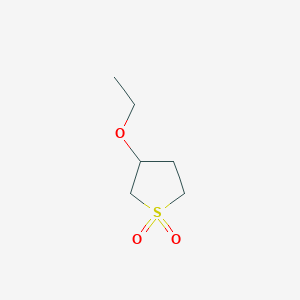

3-Ethoxysulfolane

CAS No.: 17200-24-7

Cat. No.: VC20179222

Molecular Formula: C6H12O3S

Molecular Weight: 164.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17200-24-7 |

|---|---|

| Molecular Formula | C6H12O3S |

| Molecular Weight | 164.22 g/mol |

| IUPAC Name | 3-ethoxythiolane 1,1-dioxide |

| Standard InChI | InChI=1S/C6H12O3S/c1-2-9-6-3-4-10(7,8)5-6/h6H,2-5H2,1H3 |

| Standard InChI Key | RZHPOELDGBAIIT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1CCS(=O)(=O)C1 |

Introduction

Structural and Chemical Properties of Sulfolane Derivatives

Core Sulfolane Framework

Sulfolane derivatives share a tetrahydrothiophene 1,1-dioxide backbone, characterized by a five-membered ring with one sulfur atom and two oxygen atoms in a sulfone group. For 3-Methylsulfolane, the molecular formula is C5H10O2S (molecular weight: 134.2 g/mol), with a melting point of 0.5°C, boiling point of 104°C at 3 mmHg, and water solubility of 1000 g/L at 20°C . The dielectric constant (29.4) and LogP (-0.4) underscore its polar, hydrophilic nature, critical for solvent applications .

Ethoxy Substitution Hypotheses

Replacing the methyl group in 3-Methylsulfolane with an ethoxy (-OCH2CH3) group would yield 3-Ethoxysulfolane. This substitution introduces steric and electronic modifications:

-

Increased molecular weight: Estimated ~148 g/mol (C5H10O3S).

-

Reduced polarity: The ethoxy group’s electron-donating nature may lower dielectric constants compared to methylsulfolane.

-

Enhanced lipophilicity: LogP values could rise slightly, though remaining negative due to the sulfone group’s strong polarity.

Synthesis Pathways and Industrial Production

Insights from 3-Methylsulfolane Synthesis

The patented production of 3-Methylsulfolane involves a two-step process:

-

Alkene sulfonation: Isoprene reacts with sulfur dioxide under controlled temperatures (80–100°C) and pressures (2.5–3.0 MPa) in the presence of hydroquinone (0.18–0.27% wt) to form alkene sulfones .

-

Catalytic hydrogenation: Crude sulfones undergo hydrogenation using Raney nickel (4–10% wt) at ≤70°C and 2.0–3.0 MPa H2 pressure, achieving hydrogenation depths of 81–92% .

Adaptations for 3-Ethoxysulfolane

Synthesizing 3-Ethoxysulfolane would require substituting isoprene with an ethoxy-containing diene precursor. Potential challenges include:

-

Precursor availability: Ethoxy-substituted dienes are less common, necessitating custom synthesis.

-

Reactivity modulation: The ethoxy group’s steric bulk may slow sulfonation kinetics, requiring higher temperatures or catalysts.

-

Purification hurdles: Ethoxy derivatives often exhibit lower volatility, complicating distillation steps .

Physicochemical and Functional Comparisons

Solvent Performance Metrics

| Property | 3-Methylsulfolane | 3-Ethoxysulfolane (Predicted) |

|---|---|---|

| Melting Point (°C) | 0.5 | -5 to 5 |

| Boiling Point (°C) | 104 (3 mmHg) | 110–120 (3 mmHg) |

| Dielectric Constant | 29.4 | 25–28 |

| Water Solubility (g/L) | 1000 | 800–900 |

Stability and Compatibility

Industrial and Research Applications

Aromatic Hydrocarbon Extraction

Sulfolanes selectively extract benzene, toluene, and xylenes (BTX) from hydrocarbon streams due to their high polarity and low vapor pressure. 3-Methylsulfolane achieves extraction efficiencies of 85–92% for benzene , a benchmark 3-Ethoxysulfolane could match or exceed with optimized solubility parameters.

Gas Purification

The high dielectric constant of sulfolanes enables CO2 and H2S absorption in natural gas processing. 3-Ethoxysulfolane’s predicted lower polarity might reduce acid gas capacity but improve compatibility with nonpolar hydrocarbons.

Metabolic and Environmental Considerations

Biodegradation Pathways

3-Methylsulfolane is metabolized via sulfone oxidation and ring-opening reactions, as evidenced by HMDB data for 3-Methyl sulfolene (HMDB0059667) . 3-Ethoxysulfolane would likely follow similar pathways, with ethoxy cleavage yielding ethanol and sulfonic acid intermediates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume